trans-2-Undecenal

概要

説明

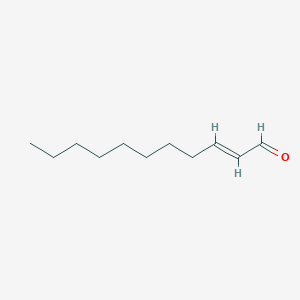

trans-2-Undecenal, also known as undec-2-enal, is an organic compound with the molecular formula C₁₁H₂₀O. It is a member of the aldehyde family and is characterized by a long carbon chain with a double bond at the second position and an aldehyde group at the terminal end. This compound is known for its distinctive odor and is commonly found in various essential oils.

準備方法

Synthetic Routes and Reaction Conditions: trans-2-Undecenal can be synthesized through several methods. One common approach involves the condensation of acetaldehyde with nonanal. Another method includes the use of alpha-bromo undecanoic acid as a precursor .

Industrial Production Methods: In industrial settings, this compound is often produced via the oxidation of undecylenic acid. This process typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to yield the desired aldehyde.

化学反応の分析

Types of Reactions: trans-2-Undecenal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid, undecenoic acid.

Reduction: Reduction of this compound can yield the corresponding alcohol, undecenol.

Addition Reactions: The double bond in this compound allows for addition reactions with halogens and hydrogen halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

Addition Reactions: Halogens (e.g., Br₂) or hydrogen halides (e.g., HCl) under ambient conditions.

Major Products Formed:

Oxidation: Undecenoic acid.

Reduction: Undecenol.

Addition Reactions: Halogenated or hydrogenated derivatives of this compound.

科学的研究の応用

Chemistry

In the field of chemistry, trans-2-Undecenal serves as a valuable starting material for synthesizing various organic compounds. Its unique structure allows it to participate in several chemical reactions, including:

- Oxidation : Converts to undecenoic acid.

- Reduction : Yields undecenol.

- Addition Reactions : Reacts with halogens and hydrogen halides.

These reactions enable the development of new compounds with potential applications in pharmaceuticals and agrochemicals.

Biology

Research indicates that this compound exhibits significant antimicrobial properties, making it useful in biological studies. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 50 to 450 µL/mL depending on the bacterial strain tested. This suggests its potential use as a natural antibacterial agent in food preservation and health products .

Medicine

In medical research, this compound has been investigated for its antifungal activity, particularly against yeast and other fungal pathogens. Its mechanism involves disrupting cellular membranes, which can inhibit the growth of these pathogens.

A study highlighted that this compound could be formulated into topical treatments due to its skin sensitization profile being within acceptable limits for safety .

Flavor and Fragrance Industry

Due to its pleasant odor, this compound is employed in the flavor and fragrance industry. It is used in perfumes and food flavorings to impart a desirable scent or taste .

Environmental Applications

This compound's properties have been explored in environmental science, particularly in studying aldehyde emissions from biodiesel fuels. Its behavior in combustion processes provides insights into reducing harmful emissions from diesel engines .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against common foodborne pathogens such as Salmonella and E. coli. The compound was tested in varying concentrations, revealing that lower concentrations could effectively inhibit bacterial growth without affecting food quality.

Case Study 2: Application in Topical Formulations

Research evaluating this compound's incorporation into topical antifungal formulations showed promising results against Candida albicans. The study concluded that formulations containing this compound could enhance therapeutic outcomes while minimizing side effects associated with conventional antifungal agents.

作用機序

The mechanism of action of trans-2-Undecenal involves its interaction with cellular membranes and proteins. As an aldehyde, it can form covalent bonds with amino groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This property is particularly relevant in its antimicrobial and antifungal activities, where it disrupts the integrity of microbial cell membranes .

類似化合物との比較

2-Decenal: Another aldehyde with a similar structure but one carbon shorter.

2-Dodecenal: An aldehyde with one additional carbon compared to trans-2-Undecenal.

Nonanal: A saturated aldehyde with a similar carbon chain length but without the double bond.

Uniqueness of this compound: this compound is unique due to its specific position of the double bond and the aldehyde group, which imparts distinct chemical reactivity and biological activity. Its antimicrobial properties and applications in the flavor and fragrance industry further distinguish it from other similar compounds .

生物活性

trans-2-Undecenal, a linear aldehyde with the molecular formula and CAS number 53448-07-0, has garnered attention in various fields of biological research due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications based on recent studies.

This compound is characterized by the following physical properties:

| Property | Value |

|---|---|

| Molecular Weight | 168.276 g/mol |

| Density | 0.8 ± 0.1 g/cm³ |

| Boiling Point | 244.8 ± 9.0 °C |

| Flash Point | 108.6 ± 4.3 °C |

| LogP | 4.23 |

These properties suggest that this compound is a relatively hydrophobic compound, which may influence its interaction with biological membranes and cellular components.

Antimicrobial Properties

Research has shown that this compound exhibits notable antimicrobial activity against a variety of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 50 to 450 µL/mL depending on the bacterial strain tested . The compound's ability to inhibit bacterial growth suggests potential applications in food preservation and as a natural antibacterial agent.

Quorum Sensing Inhibition

This compound has also been studied for its role in inhibiting quorum sensing—a mechanism used by bacteria to communicate and coordinate behavior based on population density. In particular, it has been shown to disrupt biofilm formation in pathogenic bacteria such as Vibrio spp., which are known for their virulence . This property could be leveraged in developing new strategies to combat biofilm-associated infections.

Cytotoxicity and Genotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. In vitro studies indicated that exposure to this compound can lead to significant changes in gene expression related to apoptosis and oxidative stress . Notably, aldehydes like this compound can form adducts with DNA and proteins, potentially leading to mutagenic effects and contributing to diseases such as cancer . Understanding these mechanisms is crucial for assessing the safety of using this compound in consumer products.

Case Studies

- Antimicrobial Efficacy : A study conducted on various foodborne pathogens demonstrated that this compound effectively reduced bacterial counts in contaminated food samples, suggesting its potential as a natural preservative .

- Quorum Sensing : Research involving C. violaceum biosensor strains showed that this compound significantly inhibited quorum sensing signals, leading to reduced virulence factor production .

- Cytotoxicity Assessment : A comprehensive study examined the cytotoxic effects of this compound on human lung epithelial cells (A549). The results indicated a dose-dependent increase in apoptotic markers, highlighting the need for caution when considering this compound for therapeutic applications .

特性

CAS番号 |

1337-83-3 |

|---|---|

分子式 |

C11H20O |

分子量 |

168.28 g/mol |

IUPAC名 |

undec-2-enal |

InChI |

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h9-11H,2-8H2,1H3 |

InChIキー |

PANBRUWVURLWGY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CC=O |

異性体SMILES |

CCCCCCCC/C=C/C=O |

正規SMILES |

CCCCCCCCC=CC=O |

密度 |

0.837-0.847 |

Key on ui other cas no. |

2463-77-6 53448-07-0 1337-83-3 |

物理的記述 |

Colourless to very pale straw coloured liquid; Fresh, fruity, orange peel aroma |

ピクトグラム |

Irritant; Environmental Hazard |

溶解性 |

Soluble in oils; Insoluble in water Soluble (in ethanol) |

同義語 |

(2E)-undecenal undecenal |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。